NIOSH/RN7200000

Description

Historical Trajectories of Epoxide Chemistry and Analogous Halogenated Cyclic Ethers

The foundational understanding of epoxide chemistry dates back to the early 1890s with the work of Russian chemist Prileschajev, who observed the reaction of olefins with peroxybenzoic acid to form epoxides epoxyflooringtech.com.au. Significant breakthroughs in the field of epoxy resins, which contain epoxide groups, occurred in the 1930s. In 1934, German chemist Paul Schlack discovered the crosslinking of epoxides with amines, leading to high-molecular polyamine derivatives elastomer.comepoxy-europe.eu. Independently, in 1936, Swiss chemist Pierre Castan patented a process for manufacturing epoxy resin, and his work, licensed by Ciba, led to the commercialization of epoxy resin production by 1946 epoxyflooringtech.com.auelastomer.comepoxy-europe.euwikipedia.org. American chemist Sylvan Greenlee also contributed significantly, patenting resins derived from bisphenol-A and epichlorohydrin (B41342) in 1946 epoxy-europe.euwikipedia.org. These early developments laid the groundwork for understanding the reactivity and synthetic utility of the epoxide functional group.

Concurrently, the study of halogenated cyclic ethers has gained prominence, particularly due to their prevalence in various natural products acs.orgthieme-connect.com. Modern synthetic methodologies, such as stereoselective halo-etherification of chiral enamides, have been developed to access these compounds with high control over stereochemistry acs.orgacs.org. Furthermore, strategies involving difluorocarbene-induced ring-opening difluoromethylation-halogenation of cyclic ethers have expanded the scope of synthesizing functionalized halogenated cyclic systems nih.gov. These historical and ongoing developments highlight the continuous evolution of synthetic strategies for epoxides and their halogenated counterparts.

Significance of Epoxycyclohexane Derivatives in Synthetic Organic Chemistry

Epoxycyclohexane derivatives, including 3-Bromo-1,2-epoxycyclohexane, are highly significant in synthetic organic chemistry due to the inherent strain and reactivity of the epoxide ring. This three-membered cyclic ether, also known as an oxirane, is more reactive than ordinary ethers, particularly towards nucleophiles newworldencyclopedia.orglibretexts.org. This reactivity makes epoxides, in general, valuable building blocks for the construction of more complex molecules researchgate.netresearchgate.netresearchgate.net.

Specifically, epoxycyclohexane derivatives serve as crucial intermediates in the synthesis of a wide array of organic compounds. They are utilized in the production of polymers and resins, forming the basis for adhesives, coatings, and composite materials wikipedia.orgnewworldencyclopedia.orgontosight.aiontosight.ai. Beyond materials science, these compounds are vital precursors for pharmaceuticals and agrochemicals, enabling the synthesis of various alicyclic chemical intermediates researchgate.netontosight.aiontosight.ainih.gov. Their unique structure allows for diverse ring-opening reactions, leading to derivatives such as alcohols, amines, and carboxylic acids ontosight.aiontosight.ai. Furthermore, epoxycyclohexane derivatives have been explored as monomers in photoreactive polymerizations and as chiral auxiliaries in asymmetric synthesis, demonstrating their versatility in creating enantiomerically pure compounds nih.govacs.org. The ability to control the stereochemistry during epoxide ring-opening is particularly important for synthesizing biologically active compounds researchgate.netresearchgate.net.

Scope and Research Focus on 3-Bromo-1,2-epoxycyclohexane in Academic Inquiry

Academic inquiry into 3-Bromo-1,2-epoxycyclohexane (PubChem CID: 151337) primarily focuses on its synthesis, reactivity, and stereochemical transformations. The compound can be prepared, for instance, through the interaction of trans-2-bromocyclohexanol (B12817027) with aqueous ammonia (B1221849), where 1,2-epoxycyclohexane is formed as an intermediate scribd.comcdnsciencepub.com.

Research has extensively investigated its reactions, particularly nucleophilic ring-opening processes. Studies have detailed the reactions of both trans- and cis-3-bromo-1,2-epoxycyclohexanes with various nucleophiles, such as pyrrolidine (B122466), leading to different products depending on the isomer and reaction conditions acs.org. For example, the reaction of trans-3-bromo-1,2-epoxycyclohexane with pyrrolidine in benzene (B151609) yields a diamino alcohol, while the cis-epoxide can unexpectedly lead to a bromo amino alcohol, which can then be further converted acs.org.

A significant area of research involves the hydrolysis of 3-Bromo-1,2-epoxycyclohexane. Both acid-catalyzed and enzymatic hydrolysis, specifically with rabbit microsomal epoxide hydrolase, have been studied rsc.orgcapes.gov.br. These reactions are noted for their complete regio- and stereo-specificity, consistently yielding t-3-bromocyclohexane-r-1,t-2-diol as the sole product rsc.org. Interestingly, the cis-isomer of 3-bromo-1,2-epoxycyclohexane has been found to be a more effective substrate for epoxide hydrolase compared to its trans-diastereoisomer rsc.org.

The enzymatic hydrolysis process exhibits enantioselectivity. At incomplete reaction, optical activity has been observed in both the unreacted epoxide and the formed diol. For instance, at approximately 30% conversion, the enantiomeric excesses of the unchanged epoxide and the formed bromo diol were found to be 24–30% and 56–60%, respectively rsc.org. These findings are crucial for understanding the enzyme's substrate enantioselection and have implications for the synthesis of optically active compounds rsc.org. The resulting diamino alcohols and bromo amino alcohols can serve as precursors for the synthesis of more complex structures, such as 1,2,3-triaminocyclohexane derivatives acs.org.

The following table summarizes key findings from the enzymatic hydrolysis of (±)-cis-3-bromo-1,2-epoxycyclohexane:

| Parameter | Value Range (at ~30% conversion) | Reference |

| Enantiomeric Excess of Unchanged Epoxide | 24–30% | rsc.org |

| Enantiomeric Excess of Formed Bromo Diol | 56–60% | rsc.org |

| Regio- and Stereo-specificity of Hydrolysis | Complete | rsc.org |

| Product of Hydrolysis | t-3-bromocyclohexane-r-1,t-2-diol | rsc.org |

This detailed academic inquiry into 3-Bromo-1,2-epoxycyclohexane underscores its importance not only as a model substrate for mechanistic studies of epoxide transformations but also as a valuable intermediate for the synthesis of complex, stereodefined organic molecules.

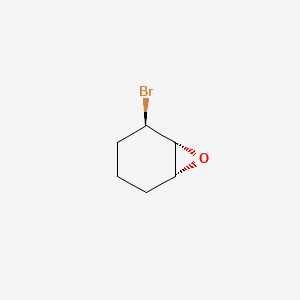

Structure

3D Structure

Properties

CAS No. |

56421-06-8 |

|---|---|

Molecular Formula |

C6H9BrO |

Molecular Weight |

177.04 g/mol |

IUPAC Name |

(1R,2R,6R)-2-bromo-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2/t4-,5-,6+/m1/s1 |

InChI Key |

VCXQSVOFNLPVQU-PBXRRBTRSA-N |

SMILES |

C1CC2C(O2)C(C1)Br |

Isomeric SMILES |

C1C[C@@H]2[C@@H](O2)[C@@H](C1)Br |

Canonical SMILES |

C1CC2C(O2)C(C1)Br |

Other CAS No. |

80126-17-6 |

Synonyms |

(+-)-trans-3-bromo-1,2-epoxycyclohexane 3-bromo-1,2-epoxycyclohexane B-1,2-ECH cis-3-bromo-1,2-epoxycyclohexane trans-3-bromo-1,2-epoxycyclohexane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1,2 Epoxycyclohexane and Its Stereoisomers

Stereoselective and Regioselective Epoxidation Techniques for Cyclohexene (B86901) Precursors

Epoxidation of alkenes, including cyclohexene derivatives, can be achieved through various methods, leading to the formation of epoxide rings. The presence of a bromine atom on the cyclohexene ring introduces complexities in achieving desired regio- and stereoselectivity.

Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are widely employed for the epoxidation of alkenes. This reaction is characterized by a concerted, one-step mechanism that results in syn addition, meaning both new carbon-oxygen bonds form on the same face of the alkene, thereby retaining the original stereochemistry of the double bond transformationtutoring.comjove.commasterorganicchemistry.comyoutube.com. For instance, if a cis-alkene is used, a cis-epoxide is formed, and similarly, a trans-alkene yields a trans-epoxide jove.commasterorganicchemistry.com.

Modern catalytic systems offer avenues for more controlled epoxidation, particularly for achieving enantioselectivity. While Sharpless asymmetric epoxidation is highly effective for allylic alcohols, converting them into chiral 2,3-epoxyalcohols, its direct applicability to unfunctionalized 3-bromocyclohexene (B24779) is limited as it is not an allylic alcohol jiwaji.eduharvard.eduresearchgate.net. However, other asymmetric epoxidation methods, such as those employing chiral metal complexes or organocatalysts, can be used for unfunctionalized alkenes, generating chiral epoxides from achiral precursors orientjchem.org.

A prominent strategy for synthesizing epoxides, including 3-bromo-1,2-epoxycyclohexane, involves the formation of a halohydrin intermediate, specifically a bromohydrin, followed by its cyclization. N-Bromosuccinimide (NBS) is a key reagent for this purpose. When alkenes react with NBS in aqueous solvents, bromohydrins are formed with high regioselectivity, adhering to Markovnikov's rule where the hydroxyl group adds to the more substituted carbon and the bromine to the less substituted carbon byjus.comchegg.comlibretexts.org. The addition also exhibits anti stereochemical selectivity, meaning the bromine and hydroxyl groups are added to opposite faces of the double bond libretexts.orgorgosolver.compearson.comwikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com. This anti-relationship is crucial for the subsequent intramolecular cyclization step. For example, the reaction of cyclohexene with NBS in aqueous solution produces trans-2-bromocyclohexanol (B12817027), which can then be converted to epoxycyclohexane scribd.com.

Application of Peroxy Acid Epoxidations and Modern Catalytic Systems

Intramolecular Nucleophilic Substitution Strategies in Synthesis

The conversion of bromohydrins to epoxides is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. This process typically involves treating the bromohydrin with a strong base, such as sodium hydroxide (B78521) (NaOH) transformationtutoring.comjove.combyjus.comorgosolver.compearson.comyoutube.comyoutube.commasterorganicchemistry.com. The base deprotonates the hydroxyl group, forming an alkoxide ion, which acts as an intramolecular nucleophile transformationtutoring.compearson.comyoutube.comyoutube.comyoutube.comyoutube.com. This alkoxide then performs a backside attack on the carbon atom bearing the bromine, displacing the bromide ion and forming the strained three-membered epoxide ring transformationtutoring.compearson.comyoutube.comyoutube.comyoutube.comyoutube.com.

A critical requirement for this cyclization to occur efficiently is that the hydroxyl group and the halogen must be in an anti-periplanar orientation (trans configuration) to each other transformationtutoring.comjove.comorgosolver.compearson.comyoutube.comyoutube.comyoutube.com. This geometric arrangement facilitates the backside attack characteristic of the SN2 mechanism, leading to the inversion of configuration at the carbon undergoing nucleophilic attack and the formation of the epoxide with retained stereospecificity from the halohydrin transformationtutoring.comjove.comyoutube.com.

Derivatization Pathways and Controlled Functionalization of 3-Bromo-1,2-epoxycyclohexane

3-Bromo-1,2-epoxycyclohexane, possessing both an epoxide and an alkyl bromide functionality, offers multiple sites for further chemical transformations. The high ring strain of the epoxide makes it particularly reactive towards ring-opening reactions transformationtutoring.commasterorganicchemistry.commasterorganicchemistry.compressbooks.publibretexts.orgrsc.orgyoutube.comlibretexts.org.

Epoxide Ring-Opening Reactions:

Acid-Catalyzed Ring Opening: Under acidic conditions, epoxides undergo ring opening, typically with nucleophilic attack occurring at the more substituted carbon, exhibiting characteristics between SN1 and SN2 mechanisms transformationtutoring.compressbooks.publibretexts.orglibretexts.orgopenstax.org. For example, hydrolysis with dilute aqueous acid yields trans-1,2-diols (vicinal glycols), while reaction with anhydrous HX produces trans-halohydrins pressbooks.publibretexts.orglibretexts.org.

Base-Catalyzed Ring Opening: In the presence of strong nucleophiles and bases, the epoxide ring opens via an SN2 mechanism, with the nucleophile preferentially attacking the less hindered carbon of the epoxide transformationtutoring.commasterorganicchemistry.comlibretexts.orgyoutube.com.

Reactions Involving the Bromine Substituent: The bromine atom on the cyclohexyl ring can undergo typical reactions of alkyl halides, including nucleophilic substitution (SN1 or SN2) and elimination reactions, depending on the reaction conditions and the nature of the attacking reagent pearson.compearson.compearson.com. For instance, the reaction of trans-3-bromo-1,2-epoxycyclohexane with pyrrolidine (B122466) has been reported to yield a diamino alcohol, demonstrating a derivatization pathway that involves the bromine substituent acs.org. This highlights the potential for selective functionalization at either the epoxide or the bromine site, or even a combination thereof, depending on the chosen reagents and reaction conditions.

Enantioselective Synthesis Approaches to Chiral Bromoepoxycyclohexanes

The synthesis of specific enantiomers of bromoepoxycyclohexanes is crucial for applications requiring stereochemically pure compounds. While direct asymmetric epoxidation of 3-bromocyclohexene using methods like Sharpless epoxidation is generally limited to allylic alcohols jiwaji.eduharvard.eduresearchgate.net, other strategies can be employed.

One approach involves the use of chiral catalysts for the asymmetric epoxidation of unfunctionalized alkenes, leading to the formation of chiral epoxides orientjchem.org. Another significant method is kinetic resolution, where a racemic mixture of the epoxide is selectively reacted to enrich one enantiomer. For example, the microsomal epoxide hydrolase has been shown to enantioselectively hydrolyze (±)-cis-3-bromo-1,2-epoxycyclohexane, yielding optically active products and leaving behind enriched unreacted enantiomers rsc.org. This enzymatic method provides a pathway to obtain chiral bromoepoxycyclohexanes.

Mechanistic Investigations of 3 Bromo 1,2 Epoxycyclohexane Reactivity

Epoxide Ring-Opening Reactions: Acid-Catalyzed Pathways

The ring-opening of epoxides under acidic conditions is a well-established reaction class, typically proceeding under milder conditions than for other ethers due to the inherent ring strain. libretexts.orgopenstax.org The reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability and activates the ring toward nucleophilic attack. masterorganicchemistry.comlibretexts.orgresearchgate.net

Regioselectivity and Stereoselectivity in Acid-Mediated Ring Cleavage

In acid-catalyzed ring-opening reactions of epoxides, the regiochemical and stereochemical outcomes are nuanced and depend on the substitution pattern of the epoxide. libretexts.orgopenstax.org For epoxides with primary or secondary carbons, the nucleophilic attack generally occurs at the less substituted carbon in an SN2-like manner. libretexts.orgopenstax.org However, when a tertiary carbon is involved, the attack preferentially happens at the more substituted carbon, a characteristic of an SN1-like mechanism. libretexts.orgopenstax.org This is attributed to the transition state having significant carbocationic character, where the positive charge is better stabilized on the more substituted carbon. openstax.org

The acid-catalyzed hydrolysis of epoxycycloalkanes, such as 1,2-epoxycyclohexane, with aqueous acid leads to the formation of trans-1,2-diols. libretexts.orglibretexts.org This stereospecific outcome results from a backside attack by the nucleophile (water) on the protonated epoxide. libretexts.orglibretexts.org Similarly, using anhydrous hydrogen halides (HX) results in the formation of trans-halohydrins. libretexts.orgopenstax.org

For 3-Bromo-1,2-epoxycyclohexane, both the cis and trans diastereomers exhibit specific reactivity. The acid-catalyzed hydrolysis of (±)-cis-3-bromo-1,2-epoxycyclohexane is completely regio- and stereo-specific, yielding t-3-bromocyclohexane-r-1,t-2-diol as the sole product. rsc.org Studies on the reaction of the trans isomer with hydrogen bromide also show a high degree of regioselectivity, with the nucleophilic attack by the bromide ion occurring preferentially at the ring carbon further from the bromine substituent. sci-hub.se This indicates a strong directing effect of the existing bromine atom on the incoming nucleophile.

Computational Modeling of Acid-Catalyzed Ring Opening Processes

Computational modeling, often employing methods like density functional theory (DFT), is a valuable tool for elucidating the mechanisms of epoxide ring-opening reactions. These models can map reaction pathways, identify transition states, and help reconcile experimental kinetic data with theoretical predictions. For acid-catalyzed processes, modeling can provide insights into the nature of the transition state, which often lies on a continuum between a pure SN1 and SN2 mechanism. libretexts.orgopenstax.org The pKa of the protonated conjugate acid of an epoxide has been estimated to be around -2.8 for oxirane using DFT, highlighting the need for acidic conditions to initiate the reaction. researchgate.net

Epoxide Ring-Opening Reactions: Base-Catalyzed and Nucleophile-Mediated Pathways

Base-catalyzed ring-opening of epoxides follows a more straightforward SN2 mechanism. masterorganicchemistry.comyoutube.com Unlike acid-catalyzed pathways, the epoxide is not protonated prior to nucleophilic attack. Instead, a strong nucleophile directly attacks one of the epoxide carbons, leading to the opening of the strained ring. masterorganicchemistry.comyoutube.com

Nucleophilic Attack at Less-Substituted Oxirane Carbons

In base-catalyzed reactions, the nucleophile consistently attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.compearson.com This regioselectivity is a hallmark of the SN2 mechanism, where steric hindrance plays a crucial role. masterorganicchemistry.commasterorganicchemistry.com The reaction results in an inversion of stereochemistry at the carbon center that is attacked. masterorganicchemistry.com This predictable behavior holds true even when a tertiary carbon is present in the epoxide ring; the attack will still favor the less substituted primary or secondary carbon. youtube.com

Stereochemical Dynamics of Reaction Pathways in 3-Bromo-1,2-epoxycyclohexane Transformations

The stereochemistry of 3-Bromo-1,2-epoxycyclohexane significantly influences its reactivity and the stereochemical outcome of its transformations. The relative configuration of the bromine atom and the epoxide ring dictates the preferred pathways for both electrophilic and nucleophilic attacks. nih.govsci-hub.se

In the epoxidation of 3-bromocyclohexene (B24779), the electrophilic attack occurs preferentially anti to the allylic bromine atom. sci-hub.se Subsequent nucleophilic attack on the resulting intermediate, whether it be a protonated epoxide or a bromonium ion, also shows high regioselectivity, with the nucleophile attacking the carbon further from the bromine substituent. sci-hub.se

The enzymatic hydrolysis of the diastereoisomeric 3-bromo-1,2-epoxycyclohexanes reveals interesting stereochemical dynamics. The cis isomer is a much better substrate for microsomal epoxide hydrolase than the trans isomer. nih.govrsc.org The enzymatic hydrolysis of the cis isomer is highly enantioselective, leading to the formation of optically active products at incomplete reaction, demonstrating that the enzyme can differentiate between the enantiomers of the substrate. rsc.org This difference in biological activity between the two diastereomers is not due to a difference in their intrinsic electrophilic reactivity but is likely related to specific interactions with the detoxifying enzymes. nih.gov

The reaction of trans-2-bromocyclohexanol (B12817027) with aqueous ammonia (B1221849) proceeds via the formation of 1,2-epoxycyclohexane as an intermediate, with the rate of amine formation being controlled by the rate of conversion of the bromohydrin to the epoxide. cdnsciencepub.com This highlights the role of the epoxide as a key intermediate in the reactions of related halohydrins. The ammonolysis of 1,2-epoxycyclohexane itself follows an SN2 mechanism, consistent with the observed stereochemical outcomes. cdnsciencepub.com

The stereoselectivity of these reactions can be leveraged for the synthesis of specific stereoisomers. google.com Dynamic kinetic resolution, where a racemic starting material capable of in situ racemization is converted to a single stereoisomer, is a powerful technique that has been applied to epoxide reactions. oup.com

Table of Products from 3-Bromo-1,2-epoxycyclohexane Reactions

Table of Compound Names

Conformational Analysis and its Impact on Reactivity

The reactivity of 3-Bromo-1,2-epoxycyclohexane is intrinsically linked to the conformational preferences of its cyclohexane (B81311) ring. The cyclohexane ring in this molecule adopts a chair conformation to minimize steric and torsional strain. The bromine substituent at the C3 position can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium.

Generally, for monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is favored to minimize steric hindrance. libretexts.org Specifically, the axial position brings the substituent into close proximity with the axial hydrogens at C1 and C5, leading to unfavorable 1,3-diaxial interactions. masterorganicchemistry.com In the case of bromocyclohexane, the equatorial conformer is more stable. vaia.com This preference for the equatorial position by the bromine atom also holds for 3-Bromo-1,2-epoxycyclohexane.

The conformational equilibrium has a direct and significant impact on the molecule's reactivity, particularly in ring-opening reactions. For many reactions, such as E2 eliminations and certain nucleophilic substitutions, a specific stereoelectronic arrangement is required for the reaction to proceed efficiently. masterorganicchemistry.com In the context of epoxide ring-opening, the approach of the nucleophile is often dictated by the need for an anti-periplanar arrangement of the attacking nucleophile and the departing oxygen atom of the epoxide. The predominant conformation, with the bromine atom in the equatorial position, presents a specific steric environment to an approaching nucleophile, influencing the trajectory of attack on the epoxide carbons (C1 and C2).

| Substituent Position | Relative Stability | Key Steric Interaction | Implication for Reactivity |

| Equatorial | More Stable | Lower steric hindrance | The dominant conformer available for reaction. |

| Axial | Less Stable | 1,3-diaxial interactions | Lower concentration; reactions requiring this conformation are slower. |

Stereochemical Retention and Inversion Patterns in Ring-Opening Reactions

The ring-opening of epoxides is a stereospecific process. The reaction of 3-Bromo-1,2-epoxycyclohexane with nucleophiles generally proceeds via a backside attack, analogous to an SN2 mechanism. This results in an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com Given the geometry of the cyclohexane ring, this backside attack typically occurs in a trans-diaxial fashion. The incoming nucleophile attacks one of the epoxide carbons from the axial position on the opposite face of the ring from the epoxide oxygen. This leads to the formation of a product where the nucleophile and the newly formed hydroxyl group are in a trans-diaxial arrangement. pressbooks.pub

For example, the acid-catalyzed hydrolysis of a 1,2-epoxycyclohexane yields a trans-1,2-diol. openstax.orglibretexts.org This outcome is the result of the nucleophile (water) attacking one of the protonated epoxide carbons from the face opposite the C-O bond. This anti-addition is a hallmark of epoxide ring-opening reactions. libretexts.orgnih.gov In the case of 3-Bromo-1,2-epoxycyclohexane, the presence of the bromine atom can influence the regioselectivity of the attack (i.e., whether the nucleophile attacks C1 or C2), but the stereochemical pattern of inversion at the site of attack is maintained.

The stereochemistry of the starting epoxide dictates the stereochemistry of the product. If a single enantiomer of 3-Bromo-1,2-epoxycyclohexane is used, the ring-opening reaction will produce a specific stereoisomer of the product. This stereospecificity makes 3-Bromo-1,2-epoxycyclohexane a useful building block in asymmetric synthesis, where control over the three-dimensional arrangement of atoms is crucial. mdpi.com

Role of Catalysis in Directing 3-Bromo-1,2-epoxycyclohexane Reactivity

Catalysis plays a pivotal role in controlling the rate and selectivity of the ring-opening reactions of 3-Bromo-1,2-epoxycyclohexane. Different types of catalysts can direct the reaction towards specific regioisomers and stereoisomers.

Acid Catalysis: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated to the acid, making it a better leaving group. journals.co.za This activation facilitates the nucleophilic attack. Under acidic conditions, the regioselectivity of the attack on unsymmetrical epoxides depends on the substitution pattern. For epoxides with primary and secondary carbons, the nucleophile typically attacks the less substituted carbon (SN2-like). However, if one carbon is tertiary, the attack occurs at the more substituted carbon due to the development of a partial positive charge at this position, indicating a transition state with significant SN1 character. openstax.orglibretexts.org For 3-Bromo-1,2-epoxycyclohexane, where both epoxide carbons are secondary, acid catalysis generally promotes attack at the carbon atom that best stabilizes any developing positive charge, while still being subject to steric influences from the bromine substituent. For instance, Lewis acids like indium(III) chloride (InCl3) have been shown to catalyze the rearrangement of epoxides to carbonyl compounds, with the regioselectivity being highly dependent on the substituents on the epoxide ring. acs.org Similarly, uranium pentafluoride has been shown to act as a Lewis acid to catalyze the ring-opening of 1,2-epoxycyclohexane to produce 2-fluorocyclohexanol. journals.co.za

Base Catalysis: Under basic or nucleophilic conditions, the ring-opening occurs via a direct SN2 attack of the nucleophile on one of the epoxide carbons. masterorganicchemistry.com In this case, the nucleophile will preferentially attack the less sterically hindered carbon atom. For 3-Bromo-1,2-epoxycyclohexane, the steric bulk of the bromine atom, even in the preferred equatorial position, can influence which of the two epoxide carbons (C1 or C2) is more accessible to the incoming nucleophile.

Enzyme Catalysis: Enzymes, particularly epoxide hydrolases (EHs), offer a high degree of selectivity in epoxide ring-opening. researchgate.net These biocatalysts can exhibit high enantioselectivity, selectively hydrolyzing one enantiomer of a racemic epoxide to a diol while leaving the other enantiomer unreacted—a process known as kinetic resolution. google.com Furthermore, EHs can also display high regioselectivity. Research on the epoxide hydrolase-catalyzed hydrolysis of trans-3-bromo-1,2-epoxycyclohexane has provided direct evidence for a general base-catalyzed mechanism within the enzyme's active site, where the enzyme facilitates the attack of a water molecule without protonating the epoxide oxygen. researchgate.netcapes.gov.br

Transition Metal Catalysis: Dual-catalyst systems, such as those employing a combination of a cobalt catalyst (like vitamin B12) and a nickel catalyst, have been developed for the regioselective ring-opening of epoxides. nih.gov These systems can direct the reaction to occur at the less sterically hindered carbon, even in cases where electronic factors might favor attack at the more substituted position. This level of control allows for the synthesis of specific isomers that may be difficult to obtain through traditional acid or base catalysis.

| Catalyst Type | Mechanism of Activation | General Regioselectivity | Stereochemical Outcome |

| Acid (Brønsted/Lewis) | Protonation/coordination of epoxide oxygen | Attack at the more substituted/electron-deficient carbon | Inversion of configuration (trans product) |

| Base/Nucleophile | Direct SN2 attack | Attack at the less sterically hindered carbon | Inversion of configuration (trans product) |

| Epoxide Hydrolases | General base catalysis by active site residues | High regio- and enantioselectivity | Inversion of configuration |

| Transition Metals | Varies (e.g., oxidative addition, radical pathways) | Can be tuned by the catalyst system | Often stereospecific |

Advanced Analytical and Spectroscopic Characterization of 3 Bromo 1,2 Epoxycyclohexane Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of organic compounds, including 3-Bromo-1,2-epoxycyclohexane derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed insights into the connectivity of atoms and their spatial arrangement.

For 3-Bromo-1,2-epoxycyclohexane, ¹H NMR spectroscopy can distinguish between the cis and trans isomers based on the coupling constants and chemical shifts of the protons adjacent to the epoxide ring and the bromine atom. The characteristic signals for the epoxide protons and the proton geminal to the bromine atom are particularly informative. For instance, the trans isomer typically exhibits distinct coupling patterns reflecting its rigid conformation, where the epoxide protons are often observed at specific chemical shifts, and the proton at the bromine-bearing carbon shows coupling that helps determine its axial or equatorial orientation relative to the ring.

Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in 3-Bromo-1,2-epoxycyclohexane Isomers (Hypothetical Data for Illustration)

| Proton Position | trans-3-Bromo-1,2-epoxycyclohexane | cis-3-Bromo-1,2-epoxycyclohexane |

| H at C1 (epoxide) | 3.2 - 3.4 | 3.0 - 3.2 |

| H at C2 (epoxide) | 3.0 - 3.2 | 2.8 - 3.0 |

| H at C3 (Br-bearing) | 4.0 - 4.2 | 3.8 - 4.0 |

| Other Cyclohexane (B81311) H | 1.5 - 2.5 | 1.5 - 2.5 |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbons in the epoxide ring (C1 and C2) and the carbon bearing the bromine atom (C3) are highly sensitive to their electronic environment and stereochemistry. The number of unique carbon signals also confirms the symmetry or asymmetry of the molecule.

Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are vital techniques for monitoring reactions involving 3-Bromo-1,2-epoxycyclohexane and for identifying reaction products.

IR spectroscopy is particularly useful for identifying characteristic functional groups. For epoxycyclohexane derivatives, the epoxide ring typically exhibits strong absorption bands. The C-O stretching vibrations within the epoxide ring usually appear in the 1250-1260 cm⁻¹ range (asymmetric stretching) and around 800-950 cm⁻¹ (symmetric stretching). The presence of the C-Br bond would also contribute characteristic absorption bands, typically in the fingerprint region (500-700 cm⁻¹). Monitoring the disappearance of starting material peaks (e.g., C=C stretch if synthesized from cyclohexene (B86901) derivatives) and the appearance of new peaks corresponding to the epoxide ring can effectively track reaction progress.

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for product identification. For 3-Bromo-1,2-epoxycyclohexane (C₆H₉BrO), the molecular ion peak [M]⁺ would be observed at m/z 176 and 178, reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern can further confirm the structure, with characteristic losses such as bromine radicals, HBr, or fragments related to the cyclohexyl and epoxide moieties. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition and distinguishing it from compounds with similar nominal masses.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 3-Bromo-1,2-epoxycyclohexane from reaction mixtures, purification, and assessment of its purity.

Gas Chromatography (GC) is widely employed for volatile and thermally stable compounds like epoxycyclohexanes. Different isomers (e.g., cis and trans) can often be separated due to their differing polarities and boiling points, allowing for the determination of their relative proportions in a mixture. The retention time serves as an identification parameter, and peak areas can be used for quantitative analysis to assess purity.

High-Performance Liquid Chromatography (HPLC) is suitable for compounds that may not be sufficiently volatile for GC or for separating mixtures with more complex components. Chiral HPLC can be particularly valuable for separating enantiomers of 3-Bromo-1,2-epoxycyclohexane, which might arise from asymmetric synthesis or resolution processes. The choice of stationary phase (e.g., normal-phase, reverse-phase, or chiral stationary phase) and mobile phase is critical for achieving optimal separation.

Table 2: Typical Chromatographic Parameters for 3-Bromo-1,2-epoxycyclohexane Analysis (Illustrative Examples)

| Technique | Column Type | Detector | Application |

| GC | Capillary (e.g., DB-5) | FID or MS | Purity assessment, isomer ratio determination |

| HPLC | C18 or Chiral | UV or RI | Purity assessment, enantiomeric excess determination |

Differential Scanning Calorimetry (DSC) for Reaction Kinetics Studies

Differential Scanning Calorimetry (DSC) can be applied to study the reaction kinetics of processes involving 3-Bromo-1,2-epoxycyclohexane, particularly those that involve heat changes, such as polymerization or ring-opening reactions. By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can provide insights into thermal transitions and reaction enthalpies.

For instance, the exothermic ring-opening polymerization of epoxides can be monitored by DSC. The heat evolved during the reaction can be measured, and from this data, kinetic parameters such as activation energy (Ea) and pre-exponential factor (A) can be determined using various kinetic models (e.g., Kissinger, Ozawa). This information is critical for understanding the reaction mechanism, optimizing reaction conditions, and predicting the stability and reactivity of the compound. The onset temperature and peak temperature of the exothermic event can indicate the thermal stability and reactivity of the epoxide ring.

Theoretical and Computational Chemistry of 3 Bromo 1,2 Epoxycyclohexane

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are indispensable tools for probing the electronic structure and predicting the reactivity of organic molecules like 3-Bromo-1,2-epoxycyclohexane. These methods allow for the precise determination of molecular geometries, energy levels, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are critical indicators of chemical reactivity. mdpi.com

For 3-Bromo-1,2-epoxycyclohexane, QM calculations would focus on several key aspects:

Electronic Structure: The highly strained three-membered epoxide ring is inherently reactive due to its significant ring strain (approximately 13 kcal/mol). wikipedia.org QM calculations can quantify this strain energy and analyze the electron density distribution within the epoxide ring, revealing the electrophilic nature of the carbons bonded to oxygen. The electronegative bromine substituent, positioned on the cyclohexane (B81311) ring, exerts inductive effects that further influence the electron density across the molecule. This can lead to a polarization of the C-O bonds within the epoxide, potentially favoring attack at one carbon over the other during ring-opening reactions.

Reactivity Prediction: QM methods can predict preferred sites for nucleophilic attack on the epoxide ring. In asymmetric epoxides, ring-opening regioselectivity often follows an SN2 pattern, favoring attack at the least-substituted carbon, but can be influenced by carbocation stability under acidic conditions. wikipedia.orglibretexts.org The presence of the bromine atom at the 3-position introduces a steric and electronic perturbation to the cyclohexane ring, which can influence the accessibility and electronic character of the epoxide carbons. Transition state calculations can map reaction pathways and determine activation energies for various reactions, such as nucleophilic ring opening by water, alcohols, or halides. For instance, studies on similar epoxides have employed DFT to investigate the catalytic mechanisms of hydrolysis, identifying key residues involved in protonation and nucleophilic attack. capes.gov.br

While specific detailed computational data for 3-Bromo-1,2-epoxycyclohexane are not extensively reported in public search results, the principles derived from QM studies on related epoxides and halogenated compounds are directly applicable. For example, DFT calculations have been used to investigate the molecular structures, electronic properties (including HOMO-LUMO gaps), and intermolecular interactions of other bromo-containing organic compounds, providing insights into their reactivity and stability. mdpi.comrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. For 3-Bromo-1,2-epoxycyclohexane, MD simulations would be crucial for understanding its conformational landscape and how it interacts with its environment.

Conformational Analysis: The cyclohexane ring in 3-Bromo-1,2-epoxycyclohexane can adopt various conformations, primarily chair and boat forms, each with different energy minima. The fusion of the epoxide ring and the presence of the bromine substituent introduce additional conformational complexities. MD simulations can explore the potential energy surface, identifying stable conformers and the energy barriers for interconversion between them. This is particularly important as the reactivity and stereoselectivity of a molecule can be highly dependent on its preferred conformation. For example, studies have used MD simulations to investigate the structural conformations and dynamics of various proteins and molecules, demonstrating their utility in understanding conformational changes and stability. libretexts.orgacs.org

Intermolecular Interactions: MD simulations can also model the interactions of 3-Bromo-1,2-epoxycyclohexane with solvent molecules or other reacting species. By simulating the movement of atoms over time, insights can be gained into hydrogen bonding, van der Waals forces, and electrostatic interactions that influence reaction pathways and solvation effects. For instance, MD simulations have been used to quantify intermolecular interactions, including hydrogen bond numbers and interaction energies, in various molecular systems. wikipedia.orglibretexts.org This understanding is vital for predicting how the compound behaves in different chemical environments and for designing reaction conditions that favor specific outcomes.

In Silico Tools for Predicting Reaction Outcomes and Stereoselectivity

Beyond fundamental QM and MD, a range of in silico tools are employed to predict the outcomes of chemical reactions, particularly focusing on regioselectivity and stereoselectivity, which are critical in the synthesis of complex molecules. For 3-Bromo-1,2-epoxycyclohexane, predicting these aspects is essential due to its potential for multiple reaction pathways and the presence of chiral centers.

Regioselectivity: The epoxide ring can be opened at two different carbon atoms. Computational tools can predict the preferred site of nucleophilic attack by evaluating the stability of transition states or intermediates. For asymmetric epoxides, nucleophilic ring opening generally occurs at the less sterically hindered carbon, following an SN2 mechanism, while acid-catalyzed openings can be influenced by carbocation stability, leading to attack at the more substituted carbon. wikipedia.orglibretexts.org Molecular mechanics models have been developed to predict the relative activation energies of nucleophilic ring-opening reactions of epoxides, correlating calculated steric hindrance and product stability effects with product distribution. researchgate.net

Stereoselectivity: 3-Bromo-1,2-epoxycyclohexane can exist as diastereoisomers (cis and trans forms), and its reactions can lead to new stereocenters. dntb.gov.uanih.govacs.org Predicting the stereochemical outcome (enantioselectivity or diastereoselectivity) is a significant challenge in computational chemistry. Advanced in silico tools, including quantum chemical methodologies and machine learning approaches, are increasingly used for this purpose. nih.govnih.govmdpi.comacs.org These tools often involve:

Transition State Modeling: Identifying and characterizing the transition states leading to different stereoisomers. The relative energies of these transition states dictate the stereoselectivity. mdpi.com

Conformational Sampling: Exploring the conformational space of reactants, catalysts (if applicable), and transition states to identify the lowest energy pathways. mdpi.com

Statistical Models: Correlating molecular descriptors with experimental selectivity data to build predictive models. nih.gov

Dispersion Effects: Accounting for weak non-covalent interactions (dispersion forces) can be crucial for accurately predicting stereoselectivity, especially in organometallic reactions and asymmetric epoxidations. researchgate.net

Structure-Reactivity Relationships within Halogenated Epoxycyclohexanes

The study of structure-reactivity relationships (SRR) aims to establish correlations between the structural features of molecules and their chemical reactivity. For halogenated epoxycyclohexanes, including 3-Bromo-1,2-epoxycyclohexane, understanding these relationships is fundamental to predicting their chemical behavior and designing new synthetic strategies.

Influence of the Halogen: The bromine atom in 3-Bromo-1,2-epoxycyclohexane significantly influences its reactivity. Bromine is an electronegative atom, and its inductive effect can withdraw electron density from the adjacent carbons of the cyclohexane ring, potentially affecting the electrophilicity of the epoxide carbons. This can alter the rate and regioselectivity of nucleophilic attack on the epoxide ring. For instance, the presence and position of a halogen can influence the stereoselectivity of epoxidation and the regioselectivity of epoxide ring opening. acs.org

Steric and Electronic Effects: The position of the bromine relative to the epoxide ring can introduce steric hindrance, affecting the approach of nucleophiles or electrophiles. This interplay of steric and electronic effects dictates the preferred reaction pathways. For example, in the ring-opening of epoxides, steric effects often guide nucleophilic attack to the less hindered carbon. libretexts.org

Diastereoisomeric Effects: The existence of cis and trans diastereoisomers of 3-Bromo-1,2-epoxycyclohexane means that their reactivity profiles can differ. Computational studies can compare the electronic structures, conformational preferences, and transition state energies of these diastereoisomers to explain observed differences in reactivity and selectivity, as seen in studies comparing the mutagenicity of diastereoisomeric 3-bromo-1,2-epoxycyclohexanes. dntb.gov.uaacs.org

Data Tables

The following table presents computed properties for 3-Bromo-1,2-epoxycyclohexane, derived from computational methods. While specific detailed research findings for this compound are not widely available in the public domain, these properties are fundamental to its theoretical characterization.

Table 1: Computed Properties of 3-Bromo-1,2-epoxycyclohexane

| Property Name | Property Value | Reference |

| Molecular Formula | C₆H₉BrO | PubChem nih.gov |

| Molecular Weight | 177.04 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 175.98368 Da | PubChem nih.gov |

| Monoisotopic Mass | 175.98368 Da | PubChem nih.gov |

| Topological Polar Surface Area | 12.5 Ų | PubChem nih.gov |

(Note: In an interactive environment, this table would allow for sorting, filtering, and detailed property explanations upon selection.)

Environmental Transformation Pathways and Chemical Fate Research of Bromoepoxycyclohexanes

Chemical Hydrolysis and Solvolysis Mechanisms in Aqueous Environments

3-Bromo-1,2-epoxycyclohexane undergoes hydrolysis in aqueous environments, a process where water acts as a nucleophile to open the epoxide ring. Studies have investigated the hydrolysis of (±)-trans-3-bromo-1,2-epoxycyclohexane, revealing the formation of specific products. In the presence of rabbit liver microsomes, which contain epoxide hydrolase enzymes, the compound was found to yield trans-3-bromocyclohexane-1,2-diol researchgate.net. Additionally, 2,3-epoxycyclohexanol was also identified as a product researchgate.net. It was demonstrated that 2,3-epoxycyclohexanol resulted from enzymatic reaction, while the diol was formed through non-enzymatic hydration in the reaction medium researchgate.net. The epoxide hydrolase-catalyzed hydrolysis of trans-3-bromo-1,2-epoxycyclohexane provides direct evidence for a general base-catalyzed mechanism in enzymatic hydration acs.org.

The hydrolysis of 3-Bromo-1,2-epoxycyclohexane is expected to yield vicinal diols, where the epoxide ring is opened by the addition of water. The presence of the bromine atom can also influence the reactivity and regioselectivity of the ring opening.

Table 1: Observed Hydrolysis Products of (±)-trans-3-Bromo-1,2-epoxycyclohexane

| Reactant | Environment/Conditions | Primary Product(s) | Secondary Product(s) | Pathway Type | Reference |

| (±)-trans-3-Bromo-1,2-epoxycyclohexane | Aqueous, Rabbit Liver Microsomes | trans-3-bromocyclohexane-1,2-diol | 2,3-epoxycyclohexanol | Enzymatic/Non-Enzymatic | researchgate.net |

Photochemical Degradation Pathways and By-product Characterization

Currently, detailed research findings specifically on the photochemical degradation pathways and by-product characterization of 3-Bromo-1,2-epoxycyclohexane in environmental contexts are not available in the public literature. Photochemical degradation typically involves the direct absorption of light by a molecule or indirect reactions mediated by photochemically produced reactive species (e.g., hydroxyl radicals) .

For other halogenated cyclic compounds, photochemical processes can lead to isomerization or dechlorination, depending on the specific structure and environmental conditions, such as UV irradiation in snow and ice 182.160.97. However, without specific studies on 3-Bromo-1,2-epoxycyclohexane, the exact photochemical fate and the nature of its photoproducts remain uncharacterized.

Interactions with Environmental Nucleophiles and Electrophiles

3-Bromo-1,2-epoxycyclohexane, possessing both an epoxide ring and a bromine atom, can act as an electrophile, making it susceptible to attack by various environmental nucleophiles. The strained epoxide ring is particularly reactive towards nucleophilic attack, which can lead to ring-opening reactions researchgate.net.

Common environmental nucleophiles that could interact with 3-Bromo-1,2-epoxycyclohexane include:

Water (Hydrolysis): As discussed in Section 6.1, water acts as a nucleophile, leading to the formation of diols researchgate.net.

Thiols: Sulfhydryl groups on cysteine residues in proteins and glutathione (B108866) (GSH) are soft nucleophiles commonly found in biological and environmental systems vaia.com. Epoxides are known to react with thiols to form hydroxyl sulfides researchgate.net.

Amines: Nitrogen-containing nucleophiles, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) sidechain of histidine in proteins, are also potential sites for adduction with electrophilic compounds vaia.com. Amines can react with epoxides to form amino alcohols .

Halides: While the compound itself contains a bromine, other halide ions (e.g., chloride) present in the environment could potentially participate in nucleophilic substitution reactions, although the epoxide ring is generally more reactive.

Table 2: General Nucleophilic Interactions with Epoxides and Haloalkanes

| Functional Group on Compound | Environmental Nucleophile | Expected Reaction Type | Potential Product Class |

| Epoxide | Water | Ring-opening (Hydrolysis) | Diols |

| Epoxide | Thiols (e.g., GSH) | Ring-opening (SN2) | Hydroxyl Sulfides |

| Epoxide | Amines | Ring-opening (SN2) | Amino Alcohols |

| Haloalkane (C-Br) | Water | Nucleophilic Substitution (Solvolysis) | Alcohols |

| Haloalkane (C-Br) | Thiols | Nucleophilic Substitution (SN2) | Thioethers |

Applications of 3 Bromo 1,2 Epoxycyclohexane in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

3-Bromo-1,2-epoxycyclohexane serves as a crucial intermediate in the construction of diverse and complex organic molecules, including those with pharmaceutical and agrochemical relevance ontosight.airesearchgate.net. The inherent reactivity of the epoxide ring, coupled with the electrophilic nature introduced by the bromine substituent, allows for a variety of nucleophilic ring-opening reactions and subsequent transformations.

A notable example demonstrating its role as a key intermediate involves the reactions of both trans- and cis-3-bromo-1,2-epoxycyclohexanes with pyrrolidine (B122466). These reactions lead to the formation of diamino alcohols, which are then utilized as precursors for the synthesis of complex triamines researchgate.net. The stereochemical outcome of these reactions is particularly important. For instance, the reaction of trans-3-bromo-1,2-epoxycyclohexane with pyrrolidine in benzene (B151609) yields a specific diamino alcohol (compound 3), while the cis-isomer unexpectedly produces a bromo amino alcohol (compound 7) under similar conditions. Compound 7 can subsequently be converted to diamino alcohol 3 using pyrrolidine in dimethylformamide (DMF) researchgate.net. These diamino alcohols (compounds 3 and 4, derived from trans-3-bromo-1,2-epoxycyclohexane and trans-3-chloro-1,2-epoxycyclohexane, respectively) have been successfully employed to synthesize triamines containing pyrrolidine and methylamine (B109427) residues researchgate.net.

Table 1 summarizes key synthetic transformations involving 3-Bromo-1,2-epoxycyclohexane isomers:

| Starting Material Isomer | Reagent | Solvent | Product Type | Further Transformation | Citation |

| trans-3-Bromo-1,2-epoxycyclohexane | Pyrrolidine | Benzene | Diamino alcohol (3) | Converted to Triamines | researchgate.net |

| cis-3-Bromo-1,2-epoxycyclohexane | Pyrrolidine | Benzene | Bromo amino alcohol (7) | Converted to Diamino alcohol (3) and then Triamines | researchgate.net |

| (±)-3-Bromo-1,2-epoxycyclohexane | Rabbit liver microsomes | Aqueous medium | 3-Bromocyclohexane-1,2-diol, 2,3-Epoxycyclohexanol | N/A | researchgate.net |

The hydrolysis of (±)-3-bromo-1,2-epoxycyclohexane in the presence of rabbit liver microsomes has been investigated, yielding 3-bromocyclohexane-1,2-diol and 2,3-epoxycyclohexanol. This enzymatic transformation highlights the compound's susceptibility to biological processes and its utility in generating diverse functionalized products researchgate.net. Epoxide hydrolases (EHs) are recognized biocatalysts capable of converting epoxides into vicinal diols, which are highly valuable intermediates in the fine chemical and pharmaceutical industries researchgate.net.

Synthesis of Functionalized Cyclic Systems and Heterocycles

The strained three-membered ring of 3-Bromo-1,2-epoxycyclohexane makes it highly susceptible to ring-opening reactions, facilitating the synthesis of various functionalized cyclic systems and, by extension, heterocycles. The regioselectivity and stereoselectivity of these ring-opening reactions are critical for controlling the architecture of the newly formed molecules openstax.org.

Epoxides, including 3-Bromo-1,2-epoxycyclohexane, undergo ring-opening when treated with acids, such as anhydrous hydrogen halides (HX), to yield trans halohydrins openstax.org. This type of reaction is a fundamental pathway for introducing new functionalities and modifying the cyclic structure. The nucleophilic attack typically occurs at one of the epoxide carbons, leading to a product with the halogen and hydroxyl groups in a trans configuration relative to each other openstax.org.

Beyond simple ring-opening, epoxides can serve as precursors for the synthesis of more complex cyclic and heterocyclic structures. For instance, substituted aziridines, which are three-membered nitrogen-containing heterocycles, can be prepared from substituted oxiranes (epoxides). This process often involves the formation of β-hydroxyamines, which are then converted to β-chloroamines, followed by intramolecular cyclization. Such cyclization reactions are often stereospecific, allowing for precise control over the stereochemistry of the resulting aziridine (B145994) . While this general principle applies to epoxides, specific direct transformations of 3-Bromo-1,2-epoxycyclohexane into diverse heterocycles are an area of ongoing research.

The reactivity of the epoxide functionality in 3-Bromo-1,2-epoxycyclohexane, particularly its susceptibility to nucleophilic attack, positions it as a versatile synthon for expanding the chemical diversity of cyclohexyl-based compounds. The presence of the bromine atom further enhances its synthetic versatility by providing an additional site for functionalization through various halogen-based reactions, such as substitution or elimination, leading to a broader range of functionalized cyclic compounds.

Contribution to Polymer Chemistry and Resin Development

Epoxides are extensively utilized in polymer chemistry, most notably in the production of epoxy resins, which are widely employed in various industrial applications due to their excellent adhesion, toughness, and chemical resistance researchgate.net. While 3-Bromo-1,2-epoxycyclohexane itself may not be a high-volume monomer, its structural features suggest potential contributions to specialized polymer and resin systems, particularly where halogenation or specific cyclic structures are desired.

In the broader context of epoxy resin advancement, halogen-containing epoxides have been identified as components that can be reacted with polyhydric phenols to produce high-molecular-weight, essentially unbranched epoxy resins that are solid at room temperature google.com. Although the specific mention of "3-bromo-..." in this context is brief, it indicates the general relevance of brominated epoxides in tailoring the properties of epoxy resins google.com. The incorporation of bromine can impart properties such as flame retardancy, which is a valuable characteristic in many material applications.

Epoxides generally undergo polymerization to form polyethers wikipedia.org. The ring-opening polymerization of epoxides can be initiated cationically or by nucleophiles, leading to linear or cross-linked polymeric structures. For example, 1,2-epoxycyclohexane has been used as an initiator in conjunction with TiCl4 coinitiator for the synthesis of functionalized polyisobutylenes (PIBs), yielding PIBs with α-secondary hydroxyl headgroups researchgate.net. This demonstrates the potential for cyclic epoxides to act as initiators or monomers in the synthesis of polymers with specific end-group functionalities.

Furthermore, the general chemistry of epoxides in polymer synthesis includes their copolymerization with carbon dioxide to form polycarbonates or with cyclic anhydrides to form polyesters wikipedia.orgfrontiersin.org. These reactions are often catalyzed by metal complexes and can lead to polymers with diverse properties. While specific detailed research findings on 3-Bromo-1,2-epoxycyclohexane's direct role in the large-scale production of conventional epoxy resins are limited in the provided sources, its unique structure, combining an epoxide ring with a bromine substituent, suggests its utility in the development of specialty polymers or as a reactive modifier to introduce specific functionalities or enhance properties like flame retardancy in existing resin systems.

Future Research Directions and Emerging Methodologies for 3 Bromo 1,2 Epoxycyclohexane

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalytic systems is paramount for the synthesis and ring-opening reactions of 3-Bromo-1,2-epoxycyclohexane. Current research in the broader field of epoxide chemistry provides a roadmap for future investigations into this specific compound.

For Epoxidation:

The synthesis of 3-Bromo-1,2-epoxycyclohexane typically starts from the epoxidation of 3-bromocyclohexene (B24779). Future research will likely focus on catalysts that can achieve high yields and stereoselectivity.

Metal-Based Catalysts: Systems involving transition metals are known to be effective for epoxidations. For instance, manganese-based catalysts have been used for the epoxidation of cyclohexene (B86901) oxide derivatives. lookchem.com Future work could explore similar catalysts, such as Mn-montmorillonite-Schiff base composites, for the epoxidation of 3-bromocyclohexene, aiming for high conversion and selectivity under mild conditions. lookchem.com Other metal complexes, including those of silver, have been investigated for the epoxidation of ethylene, and could be adapted for this substrate. preprints.org

Organocatalysts: Metal-free organocatalytic epoxidation presents a more sustainable alternative. nih.gov Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have shown promise for unactivated alkenes. nih.gov The Juliá–Colonna epoxidation, which utilizes poly-leucine as a catalyst for the asymmetric epoxidation of electron-deficient olefins, could also be explored for enantioselective synthesis. wikipedia.org

For Ring-Opening Reactions:

The regioselectivity and stereoselectivity of the epoxide ring-opening are crucial for its utility as a synthetic intermediate. Novel catalytic systems can offer precise control over these outcomes. masterorganicchemistry.com

Lewis Acid Catalysis: Lewis acids like indium(III) chloride have been shown to promote the rearrangement of epoxides with high regioselectivity. researchgate.net Investigating a range of Lewis acids for the ring-opening of 3-Bromo-1,2-epoxycyclohexane with various nucleophiles could lead to highly selective transformations. Chiral catalysts, such as (salen)Cr complexes, have been used for the stereoselective ring-opening of cyclohexene epoxide, suggesting their potential for achieving enantiomerically enriched products from 3-Bromo-1,2-epoxycyclohexane. google.com

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly approach. Epoxide hydrolases can catalyze the enantioselective hydrolysis of epoxides. scispace.comacs.org The use of enzymes like those from Aspergillus niger could be investigated to achieve kinetic resolution of racemic 3-Bromo-1,2-epoxycyclohexane, providing access to enantiopure forms of the epoxide or its corresponding diol. uq.edu.au

A summary of potential catalytic systems is presented in the table below.

| Catalytic System | Reaction Type | Potential Advantages |

| Mn-montmorillonite-Schiff base | Epoxidation | High conversion and selectivity |

| Atropisomeric aldehydes | Epoxidation | Metal-free, sustainable |

| Poly-leucine | Asymmetric Epoxidation | High enantioselectivity |

| Indium(III) chloride | Ring-opening | High regioselectivity |

| (salen)Cr complexes | Stereoselective Ring-opening | Access to enantiomerically enriched products |

| Epoxide hydrolases | Enantioselective Hydrolysis | Green, high enantioselectivity |

Green Chemistry Approaches in 3-Bromo-1,2-epoxycyclohexane Synthesis and Reactions

Adhering to the principles of green chemistry is a critical goal in modern organic synthesis. Future research on 3-Bromo-1,2-epoxycyclohexane will increasingly focus on developing more environmentally benign synthetic methods.

Greener Synthesis of the Epoxide:

Alternative Oxidants: Replacing traditional, often hazardous, oxidizing agents is a key objective. The use of aqueous hydrogen peroxide as a green oxidant, often in combination with an organocatalyst, is a promising avenue. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative by minimizing waste. Bromide-mediated electrochemical epoxidation of alkenes, where bromide acts as both an electrolyte and a mediator, has been shown to be effective for producing epoxides like 1,2-epoxycyclohexane in high yields. kuleuven.be This method could be adapted for the synthesis of 3-Bromo-1,2-epoxycyclohexane, potentially from cyclohexene in a process that introduces both the bromine and the epoxide in a controlled manner.

Greener Reactions of the Epoxide:

Solvent Selection: The use of greener solvents or even solvent-free conditions is a major focus. Ionic liquids have been explored as environmentally benign reaction media for the cleavage of epoxides. researchgate.net

Catalyst Recycling: The development of heterogeneous or immobilized catalysts that can be easily recovered and reused is a key aspect of green chemistry. Organic-inorganic hybrid catalysts have been shown to be highly active and robust for the synthesis of cyclic carbonates from epoxides and carbon dioxide, and these catalysts can be recycled multiple times.

The following table outlines potential green chemistry approaches for 3-Bromo-1,2-epoxycyclohexane.

| Green Chemistry Approach | Application | Environmental Benefit |

| Aqueous Hydrogen Peroxide | Epoxidation | Benign byproduct (water) |

| Electrochemical Synthesis | Epoxidation | Avoids chemical oxidants, reduces waste |

| Ionic Liquids | Ring-opening Reactions | Recyclable and often less toxic solvents |

| Heterogeneous/Immobilized Catalysts | Synthesis and Reactions | Catalyst can be recovered and reused |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the design of efficient synthetic pathways. preprints.org

Predicting Reactivity and Selectivity:

Regioselectivity of Ring-Opening: The ring-opening of unsymmetrical epoxides can lead to a mixture of regioisomers. ML models can be trained on datasets of epoxide reactions to predict the regioselectivity of the ring-opening of 3-Bromo-1,2-epoxycyclohexane with various nucleophiles under different conditions. researchgate.netic.ac.uk These models can take into account steric and electronic factors to predict the most likely site of nucleophilic attack. researchgate.net

Enantioselectivity of Catalytic Reactions: For asymmetric catalysis, ML can be used to predict which catalyst will give the highest enantioselectivity for a particular reaction. uq.edu.au By analyzing the features of both the substrate and the catalyst, ML models can guide the selection of the optimal catalyst for the enantioselective synthesis or kinetic resolution of 3-Bromo-1,2-epoxycyclohexane.

Designing Synthetic Routes:

Retrosynthetic Analysis: AI-powered tools can perform retrosynthetic analysis to propose synthetic routes to complex molecules. rsc.orgnih.gov For a target molecule containing the structural motifs derivable from 3-Bromo-1,2-epoxycyclohexane, these tools can identify it as a key intermediate and suggest the most efficient way to synthesize it and convert it to the final product. arxiv.orgunibe.ch

Reaction Condition Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a desired product. chemrxiv.org

The application of AI and ML in the chemistry of 3-Bromo-1,2-epoxycyclohexane is summarized below.

| AI/ML Application | Specific Task | Potential Impact |

| Predictive Modeling | Predicting regioselectivity of ring-opening | Reduces experimental effort, accelerates discovery |

| Catalyst Selection | Identifying optimal catalysts for enantioselectivity | Facilitates access to enantiopure compounds |

| Retrosynthesis | Designing efficient synthetic routes | Streamlines the synthesis of complex molecules |

| Reaction Optimization | Maximizing yield and selectivity | Improves process efficiency and sustainability |

Exploration of New Derivatization Strategies for Advanced Chemical Building Blocks

The dual functionality of 3-Bromo-1,2-epoxycyclohexane makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. mdpi.comsciencepublishinggroup.com

Synthesis of Novel Heterocycles:

The reaction of the epoxide with a nucleophile, followed by an intramolecular reaction involving the bromine atom, can lead to the formation of various heterocyclic systems.

Azabicycles: Reaction with amines can lead to amino alcohols, which can then undergo intramolecular cyclization to form azabicyclic structures like 7-azanorbornanes. researchgate.net

Fused Heterocycles: The bromo-diol or a derivative thereof can be a precursor to various fused heterocyclic systems. For example, the reaction with appropriate precursors could lead to the synthesis of substituted pyridines or piperidines. conicet.gov.ar

Spiro Compounds: The reactivity of the epoxide and the bromine atom can be harnessed to construct spirocyclic systems, which are of interest in drug discovery.

Advanced Building Blocks:

The selective transformation of either the epoxide or the bromo-substituent can lead to a variety of functionalized cyclohexene and cyclohexane (B81311) derivatives that can serve as advanced building blocks in organic synthesis.

Functionalized Cyclohexanols: Regioselective ring-opening of the epoxide with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) can generate a library of 2-substituted-3-bromocyclohexanols. masterorganicchemistry.comgoogle.com

Allylic Alcohols: Elimination of HBr from 3-Bromo-1,2-epoxycyclohexane could potentially yield cyclohexene oxide, a versatile intermediate in its own right. Alternatively, controlled elimination reactions could lead to functionalized cyclohexenols.

The following table highlights some potential derivatization strategies.

| Derivatization Strategy | Resulting Structure | Potential Application |

| Reaction with amines and cyclization | 7-Azanorbornanes | Medicinal chemistry scaffolds |

| Sequential reactions with N- and C-nucleophiles | Fused Pyridines/Piperidines | Bioactive heterocycles |

| Intramolecular cyclization strategies | Spirocyclic compounds | Drug discovery |

| Regioselective epoxide ring-opening | 2-Substituted-3-bromocyclohexanols | Versatile synthetic intermediates |

Q & A

Basic Research Questions

Q. How should experimental protocols for NIOSH/RN7200000 be designed to ensure methodological rigor?

- Answer : Experimental design must prioritize reproducibility by detailing procedures (e.g., synthesis conditions, analytical techniques) and including controls for variables like purity, solvent effects, and environmental factors. Follow guidelines for reporting methods (e.g., specifying instrumentation, calibration standards) to align with peer-reviewed standards . For hypothesis testing, use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure objectives, ensuring alignment with existing literature gaps .

Q. What strategies ensure reproducibility in studies involving this compound?

- Answer : Document all experimental parameters (e.g., temperature, pressure, reaction times) and validate results using independent replicates. Share raw data and processed datasets in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference established protocols for compound characterization (e.g., NMR, HPLC) to minimize variability .

Q. How can researchers conduct a comprehensive literature review for this compound?

- Answer : Use systematic review methods: (1) Define search terms (e.g., "RN7200000 toxicity," "synthesis pathways"); (2) Filter databases (PubMed, Scopus) by relevance and publication date; (3) Critically evaluate sources for methodological flaws or biases. Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ). Synthesize findings into thematic clusters (e.g., pharmacological properties, structural analogs) .

Q. What criteria define a well-formulated hypothesis for this compound research?

- Answer : Hypotheses must meet FINER criteria: F easible (testable with available resources), I nteresting (addresses knowledge gaps), N ovel (avoids redundancy), E thical, and R elevant (theoretical/practical implications). For example: "RN7200000 exhibits dose-dependent cytotoxicity in in vitro models due to ROS generation" .

Q. How should raw data from this compound experiments be managed and curated?

- Answer : Implement a data management plan (DMP) outlining storage formats (e.g., .csv for spectral data), metadata standards (ISO 8601 for timestamps), and version control. Use tools like electronic lab notebooks (ELNs) for traceability. Archive datasets in repositories like Zenodo or Figshare, ensuring compliance with institutional policies .

Advanced Research Questions

Q. How can contradictory findings in this compound studies be resolved?

- Answer : Apply triangulation: (1) Replicate experiments under identical conditions; (2) Cross-validate results using alternative techniques (e.g., LC-MS vs. GC-MS); (3) Conduct meta-analyses to identify confounding variables (e.g., batch variability, assay sensitivity). Use statistical tools (e.g., Bayesian inference) to quantify uncertainty and reconcile discrepancies .

Q. What methodologies enable integration of multi-omics data in this compound research?

- Answer : Combine transcriptomic, proteomic, and metabolomic datasets via bioinformatics pipelines (e.g., KNIME, Galaxy). Apply pathway enrichment analysis (KEGG, Reactome) to identify mechanistic links. Normalize data using z-scores or log2-fold changes to account for platform-specific biases. Validate findings with in silico modeling (e.g., molecular docking) .

Q. How should researchers quantify uncertainty in this compound measurements?

- Answer : Perform error propagation analysis by calculating combined standard uncertainties for instrumental measurements (e.g., ±0.5% for HPLC purity). Use Monte Carlo simulations to model parameter distributions. Report confidence intervals (95% CI) for dose-response curves and IC50 values .

Q. What approaches are effective for developing predictive models of this compound’s bioactivity?

- Answer : Train machine learning models (e.g., random forests, neural networks) on curated datasets of structural analogs and bioactivity profiles. Optimize hyperparameters via cross-validation and feature selection (e.g., SHAP values). Validate predictions using in vitro assays and compare against QSAR (Quantitative Structure-Activity Relationship) benchmarks .

Q. How can theoretical frameworks strengthen this compound research design?

- Answer : Align experiments with established theories (e.g., free radical theory for oxidative stress studies). Use deductive reasoning to derive testable predictions or inductive approaches for exploratory studies. Critically evaluate assumptions (e.g., linearity of dose-response relationships) through sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.